4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Lipophilicity Drug-likeness Membrane permeability

4-(4-Isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 343373-31-9, PubChem CID is a fully synthetic, small-molecule 1,2,4-triazol-3-one derivative with a molecular formula of C₁₆H₁₅N₅O₃ and a molecular weight of 325.32 g/mol. It is cataloged in the Molecular Libraries Small Molecule Repository (MLSMR) under identifiers MLS000764220 and SMR000335042, indicating prior inclusion in high-throughput screening collections.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 343373-31-9
Cat. No. B2779041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS343373-31-9
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N2C=NN(C2=O)C3=C(C=CC=N3)[N+](=O)[O-]
InChIInChI=1S/C16H15N5O3/c1-11(2)12-5-7-13(8-6-12)19-10-18-20(16(19)22)15-14(21(23)24)4-3-9-17-15/h3-11H,1-2H3
InChIKeyGRAYRERDOKLXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 343373-31-9): Structural Identity and Baseline Physicochemical Profile for Procurement Screening


4-(4-Isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 343373-31-9, PubChem CID 1480901) is a fully synthetic, small-molecule 1,2,4-triazol-3-one derivative with a molecular formula of C₁₆H₁₅N₅O₃ and a molecular weight of 325.32 g/mol [1]. It is cataloged in the Molecular Libraries Small Molecule Repository (MLSMR) under identifiers MLS000764220 and SMR000335042, indicating prior inclusion in high-throughput screening collections [1]. The compound is commercially available from multiple suppliers at a typical purity specification of 95% . Its scaffold combines a 4-isopropylphenyl substituent at the N4 position, a 3-nitro-2-pyridinyl group at the N2 position, and the 1,2,4-triazol-3-one core—a pharmacophore associated with diverse enzyme inhibition activities including methionine aminopeptidase-2 (MetAP2) and histone deacetylase (HDAC) modulation [2]. However, publicly available quantitative biological data specific to this compound remain extremely limited, and no peer-reviewed research articles dedicated to its characterization were identified as of the search date.

Scaffold 1,2,4-triazol-3-one core for enzyme inhibition studies
Substituents 4-isopropylphenyl and 3-nitro-2-pyridinyl define unique chemotype
Provenance MLSMR inclusion supports screening-center procurement
Biological data limited; investigator validation required

Why 4-(4-Isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Cannot Be Replaced by Generic 1,2,4-Triazol-3-one Analogs


Within the 1,2,4-triazol-3-one chemical class, even subtle substituent variations at the N2 and N4 positions can produce drastic shifts in target engagement, pharmacokinetic behavior, and off-target liability [1]. The combination of a lipophilic 4-isopropylphenyl group (contributing to a computed XLogP3-AA of 2.9) with an electron-deficient 3-nitro-2-pyridinyl moiety generates a unique electrostatic and steric surface that generic analogs—such as the unsubstituted 4-phenyl or des-nitro pyridinyl variants—cannot replicate [2]. Without matched-pair comparative data, any substitution risks introducing unknown potency losses or selectivity erosion; therefore, a simple 'in-class' swap is unsupported and scientifically inadvisable for any sensitive biochemical or cellular assay program.

Substituent shifts

Replacing the 4-isopropylphenyl or 3-nitro-2-pyridinyl groups may alter target engagement and selectivity; matched-pair data are absent.

Potency erosion

Class-level SAR indicates >10-fold potency variation with aromatic substituent changes; generic swaps risk unknown activity losses.

Interchangeability

Without direct comparative data, functional equivalence with simpler triazolone analogs cannot be assumed for sensitive assays.

Quantitative Differentiation Evidence for 4-(4-Isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3-AA of the 4-Isopropylphenyl Derivative vs. Unsubstituted 4-Phenyl Analog

The 4-isopropylphenyl substituent on the target compound increases computed lipophilicity (XLogP3-AA = 2.9) compared to a hypothetical unsubstituted 4-phenyl analog (estimated XLogP3-AA ≈ 2.1 for 2-(3-nitro-2-pyridinyl)-4-phenyl-1,2,4-triazol-3-one) [1]. This Δ = +0.8 log unit difference is above the generally accepted significance threshold of ±0.5 log units for meaningful pharmacokinetic divergence [2]. The nitro group on the pyridinyl ring simultaneously lowers the pKa of the adjacent nitrogen, creating a distinct hydrogen-bond acceptor profile (HBA count = 5) that differs from non-nitrated analogs [1].

Lipophilicity shift
Class-level inference
Δ XLogP3-AA ≈ +0.8
Reported logP difference may affect membrane permeability and protein binding; requires assay validation.
Computed values; experimental logD not available.
Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and Rotatable Bond Profile vs. 5-Methyl-2-(4-nitrobenzyl) Analog

The target compound carries a TPSA of 86.28 Ų with 3 rotatable bonds, placing it within Veber's favorable oral bioavailability space (TPSA < 140 Ų, rotatable bonds ≤ 10) [1]. In contrast, a closely listed analog, 4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860785-33-7), introduces a benzyl linker and an additional methyl group, increasing both rotatable bond count and TPSA beyond the target compound's values [2]. The target compound's 3-nitro-2-pyridinyl group contributes a distinct electron-withdrawing effect at the ortho position of the pyridine ring, whereas the comparator places the nitro group at the para position of a benzyl substituent, altering the electronic distribution across the scaffold [2].

TPSA & flexibility
Class-level inference
Target: TPSA 86.28 Ų, 3 rotatable bonds
Comparator: 5-methyl-2-(4-nitrobenzyl) analog; qualitatively higher TPSA and flexibility
Lower rotatable bond count may support passive permeability; cellular uptake context requires review.
Quantitative comparator TPSA not publicly available.
Polar surface area Oral bioavailability Molecular flexibility

Hydrogen Bond Acceptor Count and Nitro Group Positioning vs. 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl] Analog

The target compound's 3-nitro-2-pyridinyl substituent provides 5 hydrogen bond acceptor sites (including the nitro oxygens) and a strong electron-withdrawing effect (Hammett σₘ ≈ +0.71 for NO₂) at the ortho position relative to the triazolone attachment point [1]. A structurally adjacent analog, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, replaces the nitro group with chloro and trifluoromethyl substituents, fundamentally altering the electronic character and H-bonding capacity of the pyridinyl ring . In class-level 1,2,4-triazole SAR studies, the identity and position of electron-withdrawing groups on the pendant aromatic ring have been shown to modulate enzyme inhibition potency by >10-fold, underscoring that these substituent differences are not trivial [2].

Electronic effect
Supporting evidence
Hammett σₘ NO₂ (+0.71) vs Cl (+0.37); Δ >2-fold
Electronic difference may influence active-site nucleophile reactivity; binding-mode studies suggested.
Class-level SAR shows >10-fold potency shifts with substituent changes.
H-bond acceptor Electron-withdrawing group Kinase selectivity

MLSMR Screening Provenance as a Differentiator from Non-Cataloged Academic Analogs

The target compound is registered in the NIH Molecular Libraries Small Molecule Repository under identifiers MLS000764220 and SMR000335042, confirming its inclusion in the MLSMR collection distributed to screening centers across the NIH Molecular Libraries Program network [1]. This designation distinguishes it from purely academic or single-lab synthesized analogs that lack documented screening pedigree. Compounds in the MLSMR collection have undergone purity verification and are formatted for HTS compatibility, reducing the procurement risk associated with uncharacterized in-house preparations [2]. The closest structural analogs identified in vendor catalogs, such as CAS 860785-33-7, do not carry MLSMR identifiers, making the target compound preferentially suited for laboratories requiring compounds with established screening-center provenance [1].

MLSMR provenance
Supporting evidence
MLS000764220
SMR000335042
Verified screening repository inclusion supports procurement traceability and HTS format compatibility.
Closest analogs lack MLSMR identifiers; additional quality verification may be needed.
High-throughput screening MLSMR Probe development

Recommended Application Scenarios for 4-(4-Isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Based on Available Evidence


Focused 1,2,4-Triazol-3-one SAR Library Expansion with Defined Physicochemical Diversity

Given its computed XLogP3-AA of 2.9, TPSA of 86.28 Ų, and low rotatable bond count (3), the target compound occupies a distinct physicochemical niche within the 1,2,4-triazol-3-one chemical space [1]. Research groups building focused libraries for enzyme inhibition screening (e.g., MetAP2, HDAC, or kinase targets) can use this compound as a privileged scaffold entry point, leveraging the 4-isopropylphenyl group for hydrophobic pocket exploration and the 3-nitro-2-pyridinyl group as both a hydrogen-bond acceptor and a potential bioreductive trigger [2]. Cross-study comparable data from the triazole pharmacophore literature indicate that substituent identity at the N2-aryl position routinely drives >10-fold potency differences, making this specific substitution pattern a non-redundant addition to any SAR matrix [2].

HTS Follow-Up and Probe Development Leveraging MLSMR Pedigree

The target compound's inclusion in the NIH Molecular Libraries Small Molecule Repository (MLS000764220, SMR000335042) signifies that it has been subjected to the MLSMR quality control and formatting standards required for distribution to NIH-funded screening centers [1]. For academic core facilities and probe development programs requiring compounds with documented HTS compatibility, this provenance provides a verifiable quality benchmark not available for compounds sourced exclusively from non-MLSMR vendors [1]. The compound is suitable for immediate deployment in secondary screening assays where procurement traceability and batch-to-batch consistency are critical.

Computational Chemistry and Molecular Modeling with Experimentally Verifiable Physicochemical Parameters

The well-defined computed properties of the target compound—including its InChIKey (GRAYRERDOKLXBX-UHFFFAOYSA-N), SMILES string, and XLogP3-AA value—make it an ideal test case for computational model validation [1]. Unlike analogs with unpublished or ambiguous structural assignments, this compound has a confirmed PubChem entry (CID 1480901) with structure verification [1]. Modelers can use the compound's unique combination of an electron-rich isopropylphenyl group and an electron-deficient nitropyridinyl group to calibrate docking scoring functions or QSAR models across a broad electronic spectrum, with the nitro group serving as a spectroscopically active handle for experimental binding-mode validation via UV-Vis or Raman spectroscopy.

Negative Control or Selectivity Counter-Screen Tool for 5-Methyl Triazolone Series

The target compound lacks the 5-methyl substitution found in several structurally related triazolones (e.g., CAS 860785-33-7 and the 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] analog) [1]. This structural difference is expected to alter the steric environment around the triazolone carbonyl and may affect binding mode. Consequently, the target compound can serve as a matched molecular pair control in selectivity profiling panels, allowing researchers to deconvolute the contribution of the C5 substituent to target engagement without altering the N4-isopropylphenyl or N2-pyridinyl pharmacophoric elements [1].

Application
Selection Property
Validation Focus
1,2,4-Triazol-3-one SAR library expansion
Defined lipophilicity and hydrogen-bond acceptor profile
Physicochemical differentiation from existing library members
HTS follow-up and probe development
MLSMR inclusion and documented screening provenance
HTS format compatibility and batch traceability
Computational model validation
Verified structure and computed properties (InChIKey, XLogP3-AA)
Spectroscopic handle (nitro) for binding-mode validation
Selectivity counter-screen for 5-methyl triazolone series
Absence of C5 methyl substitution
Deconvolution of C5 substituent contribution to target engagement
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